molecular formula C20H13N5O3S B254693 3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B254693
M. Wt: 403.4 g/mol
InChI Key: SCNBEVBYRHJOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of Bcl-2, a protein that promotes cell survival. The compound also inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has been shown to possess antioxidant activity, which could potentially be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, the compound exhibits potent biological activities at low concentrations, making it a promising lead compound for the development of novel drugs. However, the compound's hydrophobic nature makes it difficult to formulate in aqueous solutions, which could limit its potential applications in vivo.

Future Directions

There are several future directions for the research and development of 3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the optimization of the compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce toxicity. Another direction is the exploration of the compound's potential as a fluorescent probe for bioimaging. Additionally, the compound's potential applications in the development of novel materials could also be further investigated. Finally, the compound's mechanism of action could be further elucidated to gain a better understanding of its biological activities.

Synthesis Methods

The synthesis of 3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-benzyl-1,2,4-triazole with 3-nitrobenzaldehyde and 2-furoic acid in the presence of thionyl chloride and triethylamine. The reaction yields a yellow solid, which is then purified by recrystallization to obtain the final product.

Scientific Research Applications

3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has also been found to possess antimicrobial, antifungal, and antiviral activities. The compound has also been investigated for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of novel materials.

properties

Molecular Formula

C20H13N5O3S

Molecular Weight

403.4 g/mol

IUPAC Name

3-benzyl-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H13N5O3S/c26-25(27)15-8-4-7-14(12-15)16-9-10-17(28-16)19-23-24-18(21-22-20(24)29-19)11-13-5-2-1-3-6-13/h1-10,12H,11H2

InChI Key

SCNBEVBYRHJOGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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